molecular formula C12H13NO B13700752 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole

2-(4-methoxyphenyl)-4-methyl-1H-pyrrole

Cat. No.: B13700752
M. Wt: 187.24 g/mol
InChI Key: CFRSGJQPDCJREA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group at the 2-position and a methyl group at the 4-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would be 4-methoxybenzaldehyde and 2,5-hexanedione, which undergo cyclization in the presence of an acid catalyst to form the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the pyrrole ring .

Scientific Research Applications

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl and methyl groups enhances its versatility in various applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C12H13NO/c1-9-7-12(13-8-9)10-3-5-11(14-2)6-4-10/h3-8,13H,1-2H3

InChI Key

CFRSGJQPDCJREA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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